2-[4-(4-chlorophenyl)piperazin-1-yl]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves multiple steps, typically starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted with various reagents to introduce the desired substituents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acetic anhydride, anthranilic acid, and various nucleophiles.
Major Products: The major products depend on the specific reaction and reagents used but generally include various substituted quinazoline derivatives.
Scientific Research Applications
2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like prazosin, doxazosin, erlotinib, and gefitinib. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and therapeutic potential. For example:
Prazosin and Doxazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib and Gefitinib: Used for the treatment of lung and pancreatic cancers.
The uniqueness of 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N8O |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H26N8O/c1-14-7-8-19-17(11-14)15(2)26-22(28-19)31-23-29-20(12-21(33)30-23)18-13-25-24(27-16(18)3)32-9-5-4-6-10-32/h7-8,11-13H,4-6,9-10H2,1-3H3,(H2,26,28,29,30,31,33) |
InChI Key |
NEUPUIIGCLGALS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCCC5)C |
Origin of Product |
United States |
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